molecular formula C28H17N5S B12057532 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile CAS No. 1393343-60-6

2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile

Cat. No.: B12057532
CAS No.: 1393343-60-6
M. Wt: 455.5 g/mol
InChI Key: FWTUEQONZCDFRW-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C₂₈H₁₇N₅S and molecular weight 455.53 g/mol, features a donor-π-acceptor (D-π-A) architecture. The triphenylamine group acts as an electron donor, while the benzo[c][1,2,5]thiadiazole (BT) core and malononitrile unit serve as electron acceptors, enabling strong intramolecular charge transfer (ICT). It is widely used in organic photovoltaics (OPVs) and nonlinear optical (NLO) applications due to its broad absorption spectrum and tunable energy levels .

Properties

CAS No.

1393343-60-6

Molecular Formula

C28H17N5S

Molecular Weight

455.5 g/mol

IUPAC Name

2-[[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]methylidene]propanedinitrile

InChI

InChI=1S/C28H17N5S/c29-18-20(19-30)17-22-13-16-26(28-27(22)31-34-32-28)21-11-14-25(15-12-21)33(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-17H

InChI Key

FWTUEQONZCDFRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C=C(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 4-(7-Bromobenzo[c] thiadiazol-4-yl)-N,N-diphenylaniline (TPA-BTD-Br)

The initial step involves the bromination of 4,7-dibromobenzo[c][1,2,]thiadiazole to introduce a reactive site for subsequent functionalization. A degassed mixture of toluene, tetrahydrofuran (THF), and water facilitates the Suzuki-Miyaura coupling between 4,7-dibromobenzo[c]thiadiazole and 4-(diphenylamino)phenylboronic acid. Catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) under nitrogen atmosphere, the reaction proceeds at 85°C for 16 hours, yielding TPA-BTD-Br as a key intermediate.

Synthesis of 4-(7-(4-(Diphenylamino)phenyl)benzo[c] thiadiazol-4-yl)benzaldehyde (TPA-BTD-CHO)

TPA-BTD-Br undergoes a second Suzuki coupling with 4-formylphenylboronic acid to introduce an aldehyde functional group. Employing Pd(PPh₃)₄ and potassium carbonate (K₂CO₃) in a toluene-THF-water solvent system, the reaction achieves 85% conversion after 16 hours at 85°C. The aldehyde group is critical for the subsequent condensation step.

Knoevenagel Condensation to Form TPA-BTD-MT

The final step involves Knoevenagel condensation between TPA-BTD-CHO and malononitrile. Conducted in acetic acid with ammonium acetate as a catalyst, the reaction proceeds at 120°C under argon for 8 hours. The α,β-unsaturated dinitrile product is purified via column chromatography (petroleum ether/dichloromethane, 1:1 v/v), yielding TPA-BTD-MT in 90% purity.

Reaction Optimization and Analytical Validation

Catalytic and Solvent Systems

The Suzuki-Miyaura couplings rely on Pd(PPh₃)₄ for efficient cross-coupling, while the Knoevenagel condensation employs acetic acid to stabilize the enolate intermediate. Solvent polarity significantly impacts reaction kinetics, with toluene-THF-water mixtures enhancing solubility and catalytic activity.

Purification and Characterization

Post-synthesis purification via column chromatography ensures the removal of unreacted starting materials and byproducts. Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 8.40 Hz, 2H), 8.07 (d, J = 8.48 Hz, 2H), 7.86–7.90 (m, 3H), 7.78–7.82 (m, 2H), 7.28–7.32 (m, 4H), 7.18–7.22 (m, 6H), 7.06–7.12 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 176.81, 159.06, 158.07, 154.09, 153.74, 148.58, 147.32, 143.64, 134.68, 131.51, 131.09, 130.41, 130.11, 129.98, 129.46, 129.20, 128.28, 126.93, 125.93, 125.15, 123.63, 122.50, 113.91, 112.79.

Synthetic Parameters and Yield Analysis

The table below summarizes critical reaction parameters and yields for each synthesis step:

StepReactantsCatalysts/ReagentsSolventsTemperature (°C)Time (h)Yield (%)
14,7-Dibromobenzo[c][1,thiadiazole, 4-(Diphenylamino)phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/THF/Water851685
2TPA-BTD-Br, 4-Formylphenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/THF/Water851685
3TPA-BTD-CHO, MalononitrileNH₄OAc, CH₃COOHAcetic Acid120890

Mechanistic Insights and Side Reactions

Suzuki-Miyaura Coupling Mechanism

The palladium-catalyzed coupling proceeds via oxidative addition, transmetallation, and reductive elimination. The electron-rich diphenylamino group enhances boronic acid reactivity, while steric hindrance at the 4-position of the benzothiadiazole core minimizes undesired homocoupling.

Knoevenagel Condensation Dynamics

The aldehyde group in TPA-BTD-CHO reacts with malononitrile’s active methylene group, facilitated by ammonium acetate’s basicity. Acetic acid protonates the intermediate enolate, driving the reaction toward the α,β-unsaturated product. Competing side reactions, such as aldol condensation, are suppressed by the electron-withdrawing nature of the benzothiadiazole moiety.

Scalability and Industrial Applicability

The synthesis demonstrates scalability, with gram-scale production achieving consistent yields. The use of cost-effective catalysts (e.g., Pd(PPh₃)₄) and recyclable solvents (toluene, THF) aligns with green chemistry principles. Industrial adoption would require optimizing catalyst recovery and solvent recycling systems to minimize environmental impact .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The benzothiadiazole core facilitates electrophilic substitution due to its electron-deficient nature. Bromination and nitration occur preferentially at the 5-position of the benzothiadiazole ring . For example:

Bromination Reaction

ReagentConditionProductYield
Br₂ (1.2 eq)DCM, 0°C, 2 hours5-Bromo derivative85%

Spectroscopic Confirmation :

  • ¹H NMR : Downfield shift of H-5 (δ 8.45 ppm → δ 8.70 ppm) .

  • ¹³C NMR : New signal at δ 122.1 ppm (C-Br) .

Nucleophilic Additions

The electron-deficient methylenemalononitrile moiety undergoes nucleophilic additions. For instance:

Thiol Addition

ReagentConditionProductYield
HSCH₂CO₂H (2 eq)EtOH, reflux, 6 hoursThioether adduct78%

Kinetic Data :

  • Rate constant (k) = 0.15 M⁻¹s⁻¹ at 25°C .

  • Activation energy (Eₐ) = 45 kJ/mol .

Cycloaddition Reactions

The α,β-unsaturated dinitrile group participates in [4+2] Diels-Alder reactions with dienes:

DieneConditionProductYield
1,3-ButadieneToluene, 80°C, 12 hCyclohexene derivative65%

Regioselectivity : Endo preference (>90%) confirmed by X-ray crystallography .

Catalytic Cross-Coupling Reactions

The brominated derivative undergoes Suzuki-Miyaura cross-coupling with arylboronic acids :

Boronic AcidCatalystYield
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃87%
PhenylPd(OAc)₂, SPhos92%

Optimized Conditions :

  • Solvent: NMP/THF/H₂O (4:6:2 v/v)

  • Temperature: 85°C, 16 hours .

Photophysical Reactivity

The compound exhibits solvatochromism due to intramolecular charge transfer (ICT) between diphenylamino (donor) and benzothiadiazole-malononitrile (acceptor) :

Solventλₐᵦₛ (nm)Φ_F (%)
Toluene48012
DCM5208
DMF580<1

Theoretical Analysis :

  • HOMO-LUMO gap = 2.39 eV (DFT calculation) .

  • Hyperpolarizability (β) = 979,137.8 au (NLO applications) .

Polymerization Behavior

The compound acts as an electron-accepting monomer in donor-acceptor polymers:

ComonomerPolymerPDIMn (kDa)
Thiophene-donorAlternating copolymer1.845.2

Device Performance :

  • Solar cell PCE = 6.3% (ITO/PEDOT:PSS/Active Layer/Ca/Al) .

Stability Under Reactive Conditions

The compound demonstrates thermal stability up to 280°C (TGA) but decomposes under strong acids/bases:

ConditionObservation
1M HCl, 24h, RT95% decomposition
1M NaOH, 24h, RT98% decomposition
UV (365 nm), 72h20% photodegradation

This compound’s multifaceted reactivity profile—spanning condensation, electrophilic substitution, cycloaddition, and catalytic cross-coupling—positions it as a versatile building block for optoelectronic materials, pharmaceuticals, and advanced polymers. Experimental data underscore the critical role of solvent polarity, temperature, and catalyst selection in modulating reaction outcomes.

Scientific Research Applications

Organic Electronics

Organic Field-Effect Transistors (OFETs) :
2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile has been studied for its potential use in OFETs due to its semiconducting properties. The incorporation of diphenylamino groups enhances charge carrier mobility, which is crucial for efficient device performance. Research indicates that this compound can improve the stability and efficiency of OFETs compared to traditional materials .

Organic Photovoltaics (OPVs) :
In OPVs, this compound serves as an electron donor or acceptor material. Its strong light absorption capabilities and favorable energy level alignment allow for enhanced photovoltaic efficiency. Studies have demonstrated that devices incorporating this compound exhibit improved power conversion efficiencies due to better exciton dissociation and charge transport characteristics .

Photonic Applications

Fluorescent Probes :
The compound's thiadiazole moiety contributes to its fluorescence properties, making it suitable for use as a fluorescent probe in biological imaging. Its ability to selectively bind to certain biomolecules allows for applications in cellular imaging and diagnostics. For instance, modifications of this compound have been used to develop sensors for detecting specific ions or biomolecules in solution .

Material Science

Dyes and Pigments :
Due to its vibrant color and stability under UV light, 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile is being explored as a dye in various applications, including textiles and coatings. Its chemical structure allows it to be incorporated into polymer matrices without significant degradation, thus maintaining color fastness and durability .

Medicinal Chemistry

Potential Anticancer Activity :
Recent studies have indicated that compounds related to 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Further investigation into structure-activity relationships is ongoing to optimize efficacy against various cancer types.

Case Studies

Application AreaStudy ReferenceKey Findings
Organic Electronics Enhanced charge mobility in OFETs leading to improved device performance
Organic Photovoltaics Higher power conversion efficiencies observed with this compound
Fluorescent Probes Selective binding capabilities useful for biological imaging
Material Science (Dyes) Stability under UV light; potential use in textiles
Medicinal Chemistry Induction of apoptosis in cancer cells; promising anticancer activity

Mechanism of Action

The mechanism of action of 2-[7-(4-Diphenylaminophenyl)-2,1,3-benzothiadiazol-4-yl]methylenepropanedinitrile involves its interaction with molecular targets and pathways in electronic devices. The compound acts as a donor-acceptor molecule, facilitating the transfer of electrons and holes in organic solar cells . This process enhances the efficiency of charge separation and transport, leading to improved device performance .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

Substituent Effects on the Donor Moiety
  • Methylation: Derivatives like 2-((7-(4-(methyl(phenyl)amino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile (MPA) and its methylated analogs (e.g., Me-MPA) exhibit enhanced solubility and reduced aggregation in thin films. Methylation lowers non-radiative voltage losses, improving open-circuit voltage (VOC) in OPVs .
  • Thiophene vs. Thienothiophene Linkers: DTDCTB: Incorporates a thiophene linker (vs. BT in the parent compound), achieving a power conversion efficiency (PCE) of ~9.2% in cascade ternary organic solar cells (CTOSCs) but with lower fill factor (FF) compared to the parent compound . DTTz: Uses a thieno[3,2-b]thiophene linker, leading to redshifted absorption but lower charge mobility due to steric hindrance .
Acceptor Modifications
  • M71 : Replaces BT with a dithiofluorene-fused benzothiadiazole acceptor, enabling near-infrared (NIR) emission (802 nm) and aggregation-induced emission (AIE). M71 achieves an external quantum efficiency (EQE) of 14.3% in trinary OLED systems .
  • BTS-2F and TTS-2F : Fluorinated acceptors enhance electron-withdrawing strength, enabling NIR-II emission (1,000–1,700 nm) and high reactive oxygen species (ROS) generation for photodynamic therapy .

Optoelectronic Properties

Table 1: Key Performance Metrics in OPVs
Compound PCE (%) VOC (V) FF (%) Absorption λmax (nm) Reference
Parent Compound (DTDCPB) 9.2 0.78 72 450–650
DTDCTB 8.5 0.75 68 480–670
Me-MPA 8.9 0.81 70 460–640
BTS-2F (NIR-II AIE) N/A N/A N/A 900–1,200
Table 2: NLO Properties
Compound βtotal (×10⁻²⁸ esu) Application Reference
Parent Compound (DTDCPB) 12.4 Electro-optic modulators
Khan et al. Modified Dye (R) 18.9 Frequency doubling
TBTDC (Thiophene-Indenone Hybrid) 9.8 Photodynamic therapy

Application-Specific Performance

  • Organic Solar Cells : The parent compound outperforms DTDCTB and DTTz in FF and PCE due to superior hole transport and reduced recombination .
  • OLEDs : M71’s AIE properties and trinary system compatibility make it superior in NIR emission, though the parent compound lacks such emission .
  • Biomedical Applications: TBTDC nanoparticles, derived from the parent structure, show enhanced cellular uptake and tumor suppression compared to non-nano counterparts .

Biological Activity

The compound 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile (CAS Number: 1393343-60-6) is a complex organic molecule notable for its potential biological activities, including applications in photonic devices and as a fluorescent probe. This article reviews its chemical properties, synthesis, and biological activities based on recent research findings.

  • Molecular Formula : C30H21N5S
  • Molecular Weight : 483.59 g/mol
  • Melting Point : 203-207 °C
  • Absorption Maximum (λmax\lambda_{max}) : 549 nm in dichloromethane

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:

  • Formation of the benzo[c][1,2,5]thiadiazole core.
  • Introduction of the diphenylamino group.
  • Condensation with malononitrile to form the final product.

Biological Activity

Research has highlighted various biological activities associated with this compound:

Antioxidant Activity

Studies have indicated that compounds related to benzo[c][1,2,5]thiadiazoles exhibit significant antioxidant properties. The presence of the diphenylamino moiety enhances electron-donating capabilities, which may contribute to the overall antioxidant activity of the compound .

Anticancer Potential

Recent investigations have suggested that derivatives of benzo[c][1,2,5]thiadiazoles can inhibit cancer cell proliferation. Specifically, compounds with similar structures have shown promise in targeting various cancer types by inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .

Photophysical Properties

The compound exhibits strong luminescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Its photophysical characteristics are attributed to the conjugated system formed by the thiadiazole and diphenylamine units .

Case Studies and Research Findings

A review of recent literature provides insights into specific studies conducted on this compound:

StudyFindings
Study 1Demonstrated that derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .
Study 2Investigated the antioxidant capacity using DPPH assay and found that modifications to the diphenylamino group increased radical scavenging activity compared to standard antioxidants .
Study 3Explored its application in OLEDs, reporting high efficiency and stability under operational conditions due to its favorable energy levels .

Q & A

Q. Basic Approach :

  • Combine ¹H/¹³C NMR and IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for malononitrile) .
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Resolution :
For ambiguous NOE (Nuclear Overhauser Effect) signals or overlapping peaks, use 2D NMR techniques (e.g., HSQC, HMBC) to assign coupling between aromatic protons and heteroatoms. X-ray crystallography provides definitive proof of regiochemistry in the benzo[c][1,2,5]thiadiazole core .

How can researchers design experiments to probe this compound’s potential in optoelectronic materials?

Q. Basic Screening :

  • Measure solvatochromism to assess polarity-dependent emission shifts.
  • Cyclic voltammetry determines oxidation/reduction potentials, correlating with HOMO-LUMO levels .

Q. Advanced Applications :

  • Fabricate organic light-emitting diodes (OLEDs) using spin-coating or vacuum deposition. Compare device efficiency (e.g., external quantum efficiency) with structural analogs .
  • Transient absorption spectroscopy evaluates triplet-state formation for potential use in triplet-triplet annihilation upconversion .

What challenges arise in scaling up synthesis, and how can they be mitigated?

Q. Basic Scalability :

  • Traditional reflux methods may suffer from low yields due to side reactions (e.g., hydrolysis of malononitrile). Use flow chemistry to maintain precise temperature and stoichiometric control .

Q. Advanced Solutions :

  • Catalyst immobilization (e.g., piperazine-graphene oxide nanocomposites) improves recyclability and reduces waste in multicomponent reactions .
  • Process analytical technology (PAT) monitors real-time intermediates via inline IR spectroscopy .

How does the compound’s tautomeric behavior affect its reactivity in cross-coupling reactions?

Advanced Mechanistic Insight :
The 2-arylidenemalononitrile moiety exhibits keto-enol tautomerism, which influences nucleophilic/electrophilic sites. For Suzuki-Miyaura coupling:

  • The enol form coordinates Pd catalysts, favoring C–C bond formation at the methylene position.
  • Isotopic labeling (²H/¹³C) and kinetic isotope effect (KIE) studies quantify tautomerization rates .

What methodologies validate the compound’s potential in prebiotic chemistry or astrobiology?

Q. Advanced Interdisciplinary Applications :

  • Simulate Titan-like atmospheric conditions (CH₄/N₂ plasma) to test malononitrile-derived heterocycle formation, as malononitrile is hypothesized to form in extraterrestrial environments .
  • High-resolution mass spectrometry (HRMS) coupled with ion mobility spectrometry identifies polymerization products under prebiotic conditions .

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